molecular formula C6H6ClNO2S B2576433 6-Chloro-4-methylpyridine-3-sulfinic acid CAS No. 2193061-05-9

6-Chloro-4-methylpyridine-3-sulfinic acid

Cat. No.: B2576433
CAS No.: 2193061-05-9
M. Wt: 191.63
InChI Key: QLXILJWFQJERPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-methylpyridine-3-sulfinic acid is a chemical compound with the CAS Number: 2193061-05-9. It has a molecular weight of 191.64 and its IUPAC name is this compound . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClNO2S/c1-4-2-6(7)8-3-5(4)11(9)10/h2-3H,1H3,(H,9,10) and the InChI key is QLXILJWFQJERPH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 191.64 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Reactivity and Synthesis

6-Chloro-4-methylpyridine-3-sulfinic acid exhibits unique reactivity patterns that are valuable in synthetic chemistry. For instance, the Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) anion reacts with methyl iodide and AuPR3(+) to form S-methylated and S-aurated complexes, respectively. These reactions are completely diastereoselective, producing only specific enantiomers due to the stereoelectronic effects influenced by the chirality of the iridium ion. The methylated and aurated complexes can be oxidized to yield sulfinate-thiother, disulfoxide, and sulfinate-sulfoxide complexes, showcasing the versatile reactivity of sulfinic acid derivatives in the formation of complex structures with potential applications in material science and catalysis (V. Nguyen, R. Khoo, J. Yip, 2015).

Biochemical Reactivity

In biochemistry, sulfenic acid, which can be formed from the oxidation of thiols, is a critical intermediate in the redox modulation of proteins. Although not directly related to this compound, understanding the reactivity of sulfenic acids, such as those formed in human serum albumin, provides insights into how sulfinic acid derivatives may interact in biological systems. This knowledge is essential for designing drugs and studying their metabolism (L. Turell, H. Botti, S. Carballal, et al., 2008).

Synthetic Methodologies

A study on the mild and general method for the synthesis of sulfonamides demonstrates the use of methyl sulfinates, including derivatives similar to this compound, in synthesizing a wide range of sulfonamide compounds. This method avoids the use of hazardous materials and provides a facile approach to synthesizing compounds with potential pharmaceutical applications, underscoring the importance of sulfinic acids in drug synthesis (J. G. Ruano, A. Parra, F. Yuste, Virginia M. Mastranzo, 2008).

Inhibitory Studies

Compounds derived from this compound have been studied for their inhibitory effects on enzymes, such as human carbonic anhydrase isoenzymes. These studies are crucial for developing new therapeutic agents targeting various diseases. The ability to inhibit specific enzymes demonstrates the potential pharmaceutical applications of this compound derivatives (C. Yenikaya, M. Sarı, H. İlkimen, et al., 2011).

Properties

IUPAC Name

6-chloro-4-methylpyridine-3-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-4-2-6(7)8-3-5(4)11(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXILJWFQJERPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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